molecular formula C17H16O5 B1324022 4-Acetoxy-2',3'-dimethoxybenzophenone CAS No. 890100-17-1

4-Acetoxy-2',3'-dimethoxybenzophenone

Cat. No. B1324022
M. Wt: 300.3 g/mol
InChI Key: UQYNNGFKYHWLDA-UHFFFAOYSA-N
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Description

4-Acetoxy-2',3'-dimethoxybenzophenone (4-AO-DMBP) is a synthetic compound that is widely used in scientific research. It has been used to study the biochemical and physiological effects of certain compounds, as well as their potential applications. This compound is also known as 4-hydroxy-2',3'-dimethoxybenzophenone, 4-acetoxy-2',3'-dimethoxybenzophenone, and 4-acetoxy-2',3'-dihydroxybenzophenone.

Scientific Research Applications

Photobehavior Studies

  • A study explored hydrogen abstraction by excited triplet states of related compounds, offering insights into solvent-dependent reactions and interactions with proteins like human serum albumin (Jornet, Tormos, & Miranda, 2011).

Chemical Synthesis and Reactions

  • Research on 2,5-Dihydro-1,3,4-oxadiazoles, which are related to 4-Acetoxy-2',3'-dimethoxybenzophenone, delved into their utility in generating various carbenes, crucial for synthetic chemistry applications (Warkentin, 2009).
  • A study on the synthesis of tetraphenylethenes involved the use of 4,4'-dimethoxybenzophenone, highlighting its role in creating compounds with mesomorphic properties (Schultz, Diele, Laschat, & Nimtz, 2001).

Photoreactions in Organic Chemistry

  • Investigations into photoreactions of certain benzophenone derivatives in different solvents provided insights into the formation of various photoproducts, which are important for synthetic applications (Plíštil et al., 2006).

Thermochemical Properties

  • A study analyzed the thermochemical properties of methoxyphenols and dimethoxybenzenes, offering data crucial for understanding their interactions and stability in different conditions (Varfolomeev et al., 2010).

Environmental Impact

  • An investigation into the determination of hydroxylated benzophenone UV absorbers in environmental water samples highlighted the need for monitoring these compounds due to their widespread use and potential environmental impact (Negreira et al., 2009).

Nonlinear Optical Properties

  • Research on the nonlinear optical properties of certain hydrazones related to 4-Acetoxy-2',3'-dimethoxybenzophenone underlined their potential for applications in optical devices like limiters and switches (Naseema et al., 2010).

Photolysis and Anti-tumor Activity

  • A study on the hydrolysis and photolysis of a quinol ester, structurally similar to 4-Acetoxy-2',3'-dimethoxybenzophenone, provided insights into its anti-tumor activity against certain cancer cell lines (Wang et al., 2009).

Microbial Metabolism

  • Research focused on the metabolism of veratrol by Acetobacterium dehalogenans, where compounds related to 4-Acetoxy-2',3'-dimethoxybenzophenone were involved, elucidating microbial pathways for environmental and biotechnological relevance (Engelmann, Kaufmann, & Diekert, 2001).

properties

IUPAC Name

[4-(2,3-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-9-7-12(8-10-13)16(19)14-5-4-6-15(20-2)17(14)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYNNGFKYHWLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641736
Record name 4-(2,3-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2',3'-dimethoxybenzophenone

CAS RN

890100-17-1
Record name Methanone, [4-(acetyloxy)phenyl](2,3-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,3-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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